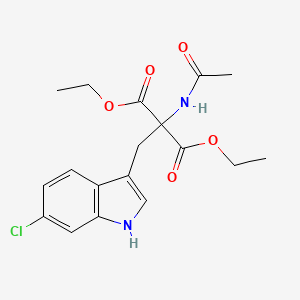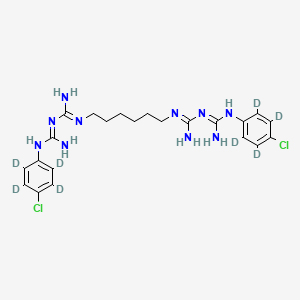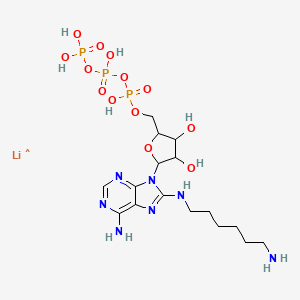
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is a chemical compound with the molecular formula C18H21ClN2O5 and a molecular weight of 380.82 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is characterized by its crystalline appearance and is soluble in solvents such as dichloromethane, ethyl acetate, and methanol .
Méthodes De Préparation
The synthesis of Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate involves several steps. One common synthetic route includes the reaction of 6-chloroindole with diethyl acetamidomalonate under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or other purification techniques . Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound .
Analyse Des Réactions Chimiques
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate involves its interaction with specific molecular targets, such as proteins or enzymes. The indole moiety in the compound allows it to bind with high affinity to these targets, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of antiviral and anticancer agents.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, making it valuable in various research applications .
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-[(6-chloro-1H-indol-3-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-8-13(19)6-7-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVCBKVPRYUNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652549 |
Source


|
| Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50517-09-4 |
Source


|
| Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)







![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)



